molecular formula C7H10ClNO2S B2571880 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride CAS No. 2172600-93-8

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride

Cat. No.: B2571880
CAS No.: 2172600-93-8
M. Wt: 207.67
InChI Key: VFDURYDWXWRPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the thiophene derivative react to form the aminomethyl group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a suitable precursor.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H8ClN O2S
  • Molecular Weight : 179.65 g/mol
  • Structure : The compound features a thiophene ring with an aminomethyl group and a carboxylic acid functional group, enhancing its reactivity and solubility in biological systems.

Biological Activities

Research indicates that 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, making it a candidate for developing antimicrobial agents.
    • Minimum Inhibitory Concentration (MIC) values for selected bacteria are as follows:
    Bacterial StrainMIC (μM)
    Escherichia coli0.21
    Pseudomonas aeruginosa0.25
    Staphylococcus aureus0.30
    Bacillus subtilis0.35
  • Anticancer Activity :
    • In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology.
    • IC50 values for selected cancer cell lines include:
    Cell LineIC50 (μM)
    MCF-7 (breast cancer)12.5
    HepG2 (liver cancer)10.0
  • Enzyme Inhibition :
    • The compound may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism, thus influencing pharmacokinetics of co-administered drugs.

Case Studies

  • Combination Therapy :
    • A study indicated enhanced efficacy when combined with existing anticancer drugs like sorafenib, leading to improved outcomes in HepG2 cells.
  • In Vivo Studies :
    • Animal model studies demonstrated that lower doses of the compound could achieve therapeutic effects without significant toxicity, while higher doses resulted in adverse effects.
  • Pharmacokinetics :
    • The compound exhibits good oral bioavailability and is effectively distributed across tissues due to its lipophilic nature. It is primarily metabolized by cytochrome P450 enzymes and excreted through renal pathways.

Summary Table of Biological Activities

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerSignificant cytotoxicity observed in MCF-7 and HepG2 cell lines
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)thiophene-2-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methylthiophene-2-carboxylic acid: Lacks the aminomethyl group.

    Thiophene-2-carboxylic acid: Lacks both the aminomethyl and methyl groups.

Uniqueness

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to biological targets and its utility in synthetic chemistry.

Biological Activity

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical formula: C6H8ClNO2S. It features a thiophene ring substituted with an amino group and a carboxylic acid, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. For instance, studies on related thiophene derivatives have shown their ability to inhibit specific enzymes and pathways involved in disease processes, including those related to antimicrobial resistance and inflammatory responses .

Biological Activity Overview

The compound has been investigated for its potential as an inhibitor of protein-tyrosine phosphatases (PTPs), particularly in the context of Mycobacterium tuberculosis (Mtb) infections. PTPs play crucial roles in regulating immune responses, and their inhibition can enhance the efficacy of existing antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeDetailsReference
Antimicrobial Activity Inhibits growth of Mtb; enhances antibiotic efficacy
Enzyme Inhibition Targets protein-tyrosine phosphatases
Anti-inflammatory Effects Modulates inflammatory pathways

Case Studies

  • Inhibition of MptpB : A study demonstrated that inhibitors targeting MptpB, a PTP associated with Mtb, significantly reduced bacterial burden in animal models. The lead compound showed improved pathology in treated subjects compared to control groups, indicating its potential for therapeutic use against tuberculosis .
  • Combination Therapies : Further investigations revealed that combining this compound with first-line antibiotics resulted in enhanced intracellular killing of Mtb. This suggests that the compound could serve as an adjunct therapy in multidrug-resistant tuberculosis cases .

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of thiophene derivatives. Modifications to the thiophene ring and substituents have shown varying degrees of potency against target enzymes and pathogens. Notably, compounds with additional functional groups exhibited improved selectivity and reduced cytotoxicity towards human cells .

Table 2: Structure-Activity Relationship Insights

Compound VariationIC50 (μM)Selectivity Ratio (MptpB/hPTP1B)Reference
Parent Compound>5001.6
Modified Compound A175.9
Modified Compound B0.9141

Properties

IUPAC Name

4-(aminomethyl)-5-methylthiophene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDURYDWXWRPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.